1-(2-Aminoethyl)piperidin-4-one
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Overview
Description
1-(2-Aminoethyl)piperidin-4-one is a heterocyclic organic compound with the molecular formula C7H14N2O. It features a piperidine ring substituted with an aminoethyl group at the second position and a ketone group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the desired piperidinone derivative . Another method includes the hydrogenation of pyridine derivatives using catalysts such as rhodium or palladium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine is hydrogenated over a molybdenum disulfide catalyst to produce piperidine, which is then further functionalized to introduce the aminoethyl and ketone groups .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-(2-Aminoethyl)piperidin-4-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminoethyl)piperidin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-one involves its interaction with various molecular targets. For instance, it can act as a ligand for trace amine-associated receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Piperidine: A simpler analog without the aminoethyl and ketone groups.
Pyrrolidine: A five-membered ring analog with similar properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring
Uniqueness: 1-(2-Aminoethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a ketone group allows for diverse chemical modifications and interactions with biological targets, setting it apart from other piperidine derivatives .
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRJGAMJBKWXEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676520 |
Source
|
Record name | 1-(2-Aminoethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196887-97-4 |
Source
|
Record name | 1-(2-Aminoethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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